molecular formula C10H18O3 B12310721 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B12310721
M. Wt: 186.25 g/mol
InChI Key: FWGPCZVRPOMYDY-UHFFFAOYSA-N
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Description

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3. It is a cyclohexane derivative featuring a methoxy group, two methyl groups, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The methoxy and methyl groups are introduced through substitution reactions. For instance, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be performed using methyl iodide and a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1-Methoxy-3-methylcyclohexane-1-carboxylic acid
  • 1-Methoxy-3,5-dimethylcyclohexane
  • 3,5-Dimethylcyclohexane-1-carboxylic acid

Comparison: 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-7-4-8(2)6-10(5-7,13-3)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

FWGPCZVRPOMYDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C(=O)O)OC)C

Origin of Product

United States

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